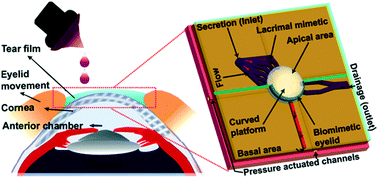Microengineered biomimetic ocular models for ophthalmological drug development
Lab on a Chip Pub Date: 2017-04-03 DOI: 10.1039/C7LC00112F
Abstract
Current ophthalmological drug discovery and testing methods have limitations and concerns regarding reliability, ethicality, and applicability. These drawbacks can be mitigated by developing biomimetic eye models through mathematical and experimental methods which are often referred to as “eye-on-a-chip” or “eye chip”. These eye chip technologies emulate ocular physiology, anatomy, and microenvironmental conditions. Such models enable understanding of the fundamental biology, pharmacology, and toxicology mechanisms by investigating the pharmacokinetics and pharmacodynamics of various candidate drugs under ocular anatomical and physiological conditions without animal models. This review provides a comprehensive overview of the latest advances in theoretical and in vitro experimental models of the anterior segment of the eye and its microenvironment, including eye motions and tear film dynamics. The current state of ocular modeling and simulation from predictive models to experimental models is discussed in detail with their advantages and limitations. The potential for future eye chip models to expedite new ophthalmic drug discoveries is also discussed.


Recommended Literature
- [1] Back cover
- [2] A chemosensor for micro- to nano-molar detection of Ag+ and Hg2+ ions in pure aqueous media and its applications in cell imaging†
- [3] Synergistic size and charge conversions of functionalized PAMAM dendrimers under the acidic tumor microenvironment†
- [4] Conductive Pickering-poly(high internal phase emulsion) composite foams prepared with low loadings of single-walled carbon nanotubes†
- [5] Crystal structures and magnetic properties of one-dimensional compounds constructed from Mn2(salen)2 building blocks and organic selenite acid ligands†
- [6] New fluorene-based chiral copolymers with unusually high optical activity in pristine and annealed thin films†
- [7] Liquid crystals based on silver carbene complexes derived from dimeric bis(imidazolium) bromide salts†
- [8] Alkene hydroboration with pinacolborane catalysed by lithium diisobutyl-tert-butoxyaluminum hydride†
- [9] Cold condensation of dust in the ISM
- [10] Unprecedented optically induced long-lived intramolecular electron transfer in cobalt–dioxolene complexes†

Journal Name:Lab on a Chip
Research Products
-
CAS no.: 117902-15-5









